4,4-Diethoxybut-1-yne

Description

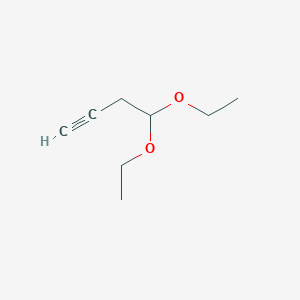

Structure

3D Structure

Properties

IUPAC Name |

4,4-diethoxybut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h1,8H,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUIBFPHUMLIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC#C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Diethoxybut 1 Yne

Organometallic Reagent-Mediated Syntheses

The use of organometallic reagents has proven to be a highly effective strategy for the construction of the 4,4-diethoxybut-1-yne framework. These methods generally involve the formation of a carbon-carbon bond through the reaction of a nucleophilic organometallic species with a suitable electrophilic partner.

Grignard Reagent Addition to Orthoformates

A prominent method for synthesizing 4,4-diethoxybut-1-yne involves the reaction of a propargyl Grignard reagent with an orthoformate. orgsyn.org This approach offers a direct route to the desired acetylenic acetal (B89532). The reaction of Grignard reagents with orthoformates is a well-established method for preparing acetals. orgsyn.org

The reaction of the Grignard derivative of propargyl bromide with phenyl diethyl orthoformate has been shown to produce 4,4-diethoxybut-1-yne in a 55% yield. orgsyn.org This method benefits from the increased reactivity of the mixed orthoformate, which allows the reaction to proceed at room temperature, avoiding the higher temperatures often required for reactions with trialkyl orthoformates. orgsyn.org

A similar and even more efficient synthesis utilizes acetyl diethyl orthoformate as the electrophile. This variation has been reported to yield 4,4-diethoxybut-1-yne in 74% yield. orgsyn.org The enhanced reactivity of acetyl diethyl orthoformate contributes to the improved efficiency of this particular synthetic route.

In the context of these reactions, a comparative study of different organometallic reagents derived from propargyl bromide has been conducted. orgsyn.org While organomagnesium (Grignard) and organozinc reagents are viable, it was found that the corresponding organoaluminum compound provided superior results in the reaction with acetyl diethyl orthoformate. orgsyn.org This highlights the influence of the metal counterion on the reactivity and efficiency of the carbon-carbon bond formation.

| Organometallic Reagent | Orthoformate Reactant | Reported Yield of 4,4-Diethoxybut-1-yne |

| Organomagnesium (Grignard) | Phenyl Diethyl Orthoformate | 55% orgsyn.org |

| Organomagnesium (Grignard) | Acetyl Diethyl Orthoformate | 74% orgsyn.org |

| Organoaluminum | Acetyl Diethyl Orthoformate | Superior results reported orgsyn.org |

| Organozinc | Not specified | Less effective than organoaluminum orgsyn.org |

Alkylation of Metalated Acetylides

An alternative organometallic approach involves the alkylation of a pre-formed metal acetylide with an appropriate electrophile containing the diethyl acetal moiety.

The direct alkylation of lithium acetylide with bromoacetaldehyde (B98955) diethyl acetal presents a straightforward, one-step synthesis of 4,4-diethoxybut-1-yne. orgsyn.org However, this method is hampered by low reported yields and difficulties in separating the desired product from unreacted bromoacetaldehyde diethyl acetal. orgsyn.org

| Reactants | Product | Reported Outcome |

| Lithium Acetylide + Bromoacetaldehyde Diethyl Acetal | 4,4-Diethoxybut-1-yne | Low yield, difficult purification orgsyn.org |

Multi-Step Conversions from Simpler Precursors

One of the established routes to 4,4-dialkoxybut-1-ynes involves a sequential construction of the molecule, beginning with the formation of a key intermediate followed by functional group manipulations.

Following the initial condensation, the synthesis of 4,4-diethoxybut-1-yne proceeds through a halogenation and dehydrohalogenation sequence. orgsyn.org The intermediate formed from the self-condensation of ethyl vinyl ether is first treated with a halogen, typically molecular bromine. This results in the formation of a dihaloalkane derivative.

The subsequent step is a double dehydrobromination, which is a powerful method for introducing unsaturation to form alkynes. unit.noarkat-usa.orgmasterorganicchemistry.com This elimination reaction is typically carried out using a strong base. masterorganicchemistry.comscispace.com In the synthesis reported by Makin et al., an excess of sodamide (NaNH₂) in liquid ammonia (B1221849) is employed to effect the double dehydrobromination, which successfully converts the dibrominated intermediate into the target alkyne, 4,4-diethoxybut-1-yne. orgsyn.org The use of at least two equivalents of the strong base is necessary to remove both hydrogen halides and form the triple bond. arkat-usa.orgmasterorganicchemistry.com If a terminal alkyne is produced, a third equivalent of base may be consumed due to the acidity of the terminal alkyne proton. masterorganicchemistry.com The reaction is typically followed by an aqueous workup to neutralize the reaction mixture and isolate the product. unit.no

Table 1: Key Reagents in Halogenation-Dehydrohalogenation Synthesis

| Step | Reagent | Purpose |

|---|---|---|

| Halogenation | Molecular Bromine (Br₂) | Addition across the double bond to form a dihaloalkane. |

Ring-Opening Approaches

An alternative strategy for synthesizing alkyne acetals involves the ring-opening of strained cyclopropane (B1198618) rings. This method leverages the high ring strain of cyclopropanes to drive reactions that form linear, unsaturated products.

The synthesis of acetylenic acetals can be achieved through the nucleophilic ring-opening of gem-dihalocyclopropanes. unit.no These starting materials are typically prepared by the addition of a dihalocarbene to an appropriate alkene. unit.no For the synthesis of 4,4-diethoxybut-1-yne, a relevant precursor would be a 1,1-dihalo-2-ethoxycyclopropane derivative.

The ring-opening is effected by a nucleophile, which, for the synthesis of the target compound, would be an ethoxide source. One study detailed the accidental synthesis of 3,3-diethoxybut-1-yne and 1,1-diethoxybut-2-yne when the preparation of a halogenated cyclopropane was carried out in a large quantity of ethanol (B145695). psu.edu This demonstrates that ethoxide can act as the nucleophile, attacking the cyclopropane ring and inducing a rearrangement that leads to the formation of the alkyne. The reaction proceeds via the cleavage of the carbon-carbon bond opposite the gem-dihalogenated carbon.

In a related synthesis, the treatment of 1,1-dichloro-2-methoxy-2-methylcyclopropane (B44570) with sodium methoxide (B1231860) in DMF afforded 3,3-dimethoxybut-1-yne, the dimethoxy analogue of the target compound. unit.no This highlights the general applicability of this method for creating acetylenic acetals. The reaction conditions for such transformations are crucial, with temperature and solvent playing a significant role in the reaction outcome and yield.

Table 2: Conditions for Ring-Opening of a Halogenated Cyclopropane Analogue

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|

This ring-opening strategy provides a conceptually different and effective route to the 4,4-diethoxybut-1-yne skeleton, relying on the chemical potential stored in the strained three-membered ring of a halogenated cyclopropane.

Chemical Transformations and Derivatization Strategies of 4,4 Diethoxybut 1 Yne

Hydrolytic Transformations to Aldehyde Equivalents

One of the key reactions of 4,4-diethoxybut-1-yne and its derivatives is the hydrolysis of the acetal (B89532) group to reveal a carbonyl functionality. This transformation is typically achieved under acidic conditions.

Acid-Catalyzed Deketalization to 1,1-Diethoxybut-3-yn-2-one (B1403671) (Keto-TEB)

The ketal function of 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB), a derivative of 4,4-diethoxybut-1-yne, can be selectively deprotected under acidic conditions to yield 1,1-diethoxybut-3-yn-2-one, also known as keto-TEB. psu.edu This reaction is often carried out in moist acetone (B3395972) with an acid catalyst like Dowex 50W or phosphoric acid, resulting in an excellent yield of the product. psu.eduuib.no In fact, under optimal conditions, the yield can be quantitative. researchgate.net The presence of the α,β-unsaturated acetylenic ketone in the product stabilizes the remaining acetal group, preventing further hydrolysis. chim.it

Interestingly, the reaction conditions can influence the final product. For instance, in diluted hydrochloric acid, deprotection is followed by the addition of hydrogen chloride, leading to the formation of 4-chloro-1,1-diethoxybut-3E-en-2-one in high yield. psu.edu Alternative methods for the synthesis of keto-TEB have also been explored to improve efficiency and yield. uib.nouib.no

Elaboration to Higher Carbon Chains and Polyfunctional Acetylenic Systems

The terminal alkyne of 4,4-diethoxybut-1-yne provides a reactive site for carbon chain extension, allowing for the synthesis of more complex acetylenic systems.

Synthesis of 3,3,4,4-Tetraethoxybut-1-yne (TEB)

3,3,4,4-Tetraethoxybut-1-yne (TEB) is a key derivative of 4,4-diethoxybut-1-yne and a versatile synthon in its own right. researchgate.netacs.org It can be synthesized in a four-step process starting from ethyl vinyl ether. chim.ituib.no One of the crucial steps in this synthesis is a cyclopropanation reaction. researchgate.netacs.org The ring opening of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane in a mixture of ethanol (B145695) and dichloromethane (B109758) with aqueous sodium hydroxide (B78521) in the presence of a phase-transfer catalyst gives TEB in excellent yield. researchgate.net This compound is thermally stable up to 150°C and is also stable in neutral and basic aqueous solutions. researchgate.net

Mechanistic and Optimization Studies in TEB Synthesis

The synthesis of TEB, particularly the cyclopropanation step, has been the subject of thorough investigation and optimization using statistical experimental design and multivariate modeling. researchgate.netacs.orgspringernature.com These studies aimed to identify the most important experimental variables to maximize the yield and minimize production costs. acs.org A detailed pre-experimental design using an Ishikawa cause-and-effect diagram helped to select six critical variables for further study through fractional factorial design. researchgate.netacs.org The subsequent response surface modeling allowed for the establishment of experimental conditions that provided an excellent yield of over 99%. acs.org

Nucleophilic Additions to the Alkyne Moiety

The acetylenic proton of 4,4-diethoxybut-1-yne and its derivatives is weakly acidic and can be abstracted by a strong base to form an acetylide. uib.no This acetylide is a potent nucleophile that can react with various electrophiles.

Formation of Propargylic Alcohols via Reaction with Carbonyl Compounds and Oxiranes

The acetylide of 3,3,4,4-tetraethoxybut-1-yne (TEB) readily reacts with aldehydes and ketones to produce propargylic alcohols. psu.educhim.it The choice of base to form the acetylide can influence the reaction, with ethylmagnesium bromide often providing better results than butyllithium. psu.edu The reaction with aldehydes and ketones that have an electron-deficient carbonyl group generally proceeds in good to excellent yields. psu.edu

The TEB acetylide also reacts with epoxides (oxiranes) to form propargylic and homopropargylic alcohols. researchgate.netresearchgate.netresearchgate.net The outcome of the reaction is highly dependent on the reaction conditions, particularly the counterion of the acetylide. researchgate.net For example, when the counterion is lithium, the reaction with oxiranes in the presence of a Lewis acid like boron trifluoride leads to the formation of homopropargylic alcohols. researchgate.netresearchgate.net In contrast, when the counterion is magnesium bromide, the epoxide tends to rearrange to an aldehyde before reacting with the acetylide, resulting in the formation of propargylic alcohols in good yields. researchgate.net An exception to this is ethylene (B1197577) oxide, which still yields the homopropargylic alcohol. researchgate.net

Regio- and Stereocontrolled Stannylmetallation for Vinyltin (B8441512) Derivatives

The regio- and stereocontrolled stannylmetallation of 4,4-diethoxybut-1-yne represents a powerful and efficient strategy for the synthesis of highly functionalized vinyltin derivatives. These vinylstannanes, with their defined configurations, serve as versatile intermediates in organic synthesis, particularly in the construction of complex molecular architectures. Research in this area has demonstrated that the careful selection of reagents and reaction conditions allows for precise control over the regioselectivity and stereoselectivity of the stannyl (B1234572) addition to the alkyne moiety.

The seminal work in this field has established that the stannylmetallation of 4,4-diethoxybut-1-yne can be directed to yield either the (E) or (Z) isomer of the corresponding vinyltin product. orcid.orgresearchgate.net This control is typically achieved through the use of different organostannyl reagents and catalytic systems. For instance, the hydrostannylation of alkynes, including those with acetal functionalities, is a well-documented method for generating vinylstannanes. researchgate.net

One of the key methodologies involves the reaction of 4,4-diethoxybut-1-yne with a trialkyltin hydride, often in the presence of a palladium catalyst, which generally favors the formation of the E-isomer. researchgate.net Conversely, alternative stannylmetallation procedures, such as those involving stannylcupration, can provide access to the complementary Z-isomers. acs.org The presence of the diethoxyacetal group in 4,4-diethoxybut-1-yne does not impede the stannylmetallation process; in fact, the resulting vinyltin acetals are valuable building blocks for further transformations. researchgate.net These vinylstannanes can readily undergo subsequent reactions, such as Stille cross-coupling, to introduce the butenyl unit with its protected aldehyde functionality into a wide range of organic molecules.

The research conducted by Beaudet, Parrain, and Quintard has been particularly instrumental in showcasing the utility of this methodology. orcid.org Their investigations into the stannylmetallation of both 3,3-diethoxyprop-1-yne and 4,4-diethoxybut-1-yne have provided an efficient pathway to vinyltins with fixed configurations. orcid.orgresearchgate.netscilit.comacs.org The ability to selectively generate either the (E)- or (Z)-1-tributylstannyl-4,4-diethoxy-but-1-ene highlights the synthetic flexibility afforded by this approach.

The following interactive data table summarizes the key findings from research on the regio- and stereocontrolled stannylmetallation of 4,4-diethoxybut-1-yne.

| Reagent/Catalyst System | Predominant Isomer | Research Focus |

| Trialkyltin hydride/Palladium catalyst | (E) | Hydrostannylation favoring the E-isomer. |

| Stannylcupration reagents | (Z) | Access to the complementary Z-isomers. |

| Various organostannyl reagents | (E) and (Z) | Efficient access to vinyltins with fixed configurations. |

These vinyltin derivatives of 4,4-diethoxybut-1-yne are stable and can be easily purified, making them highly practical synthetic intermediates. researchgate.net The acetal functionality remains intact during the stannylmetallation, providing a masked aldehyde that can be deprotected at a later stage of a synthetic sequence. This feature, combined with the versatility of the vinyltin moiety in cross-coupling reactions, underscores the significance of regio- and stereocontrolled stannylmetallation in modern organic synthesis.

Applications of 4,4 Diethoxybut 1 Yne and Its Derivatives in Complex Molecule Synthesis

Role as a Difunctional Synthetic Building Block

The synthetic utility of 4,4-diethoxybut-1-yne stems from the orthogonal reactivity of its two functional groups. The diethyl acetal (B89532) serves as a protected form of an aldehyde, which can be unmasked under acidic conditions. The terminal alkyne provides a site for a variety of transformations, including nucleophilic additions, cycloadditions, and metal-catalyzed coupling reactions.

Strategic Utilization of Masked Aldehyde and Terminal Alkyne Functionality

The presence of both a masked aldehyde and a terminal alkyne allows for a stepwise or tandem approach to the construction of complex molecules. orgsyn.org This dual functionality enables chemists to introduce different substituents and build molecular complexity in a controlled manner. For instance, the alkyne can be functionalized first, followed by the deprotection and subsequent reaction of the aldehyde, or vice versa. This strategic flexibility is a key advantage in multistep syntheses.

Synthesis of Diverse Heterocyclic Systems

A significant application of 4,4-diethoxybut-1-yne and its derivatives lies in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. orgsyn.orgmdpi.com

Tandem Benzannulation/Cyclization for Substituted Indoles

A notable application of 4,4-diethoxybut-1-yne's dimethoxy analog, 4,4-dimethoxybut-1-yne (B1619715), is in the synthesis of highly substituted indoles through a tandem benzannulation/cyclization strategy. orgsyn.orgmit.edu This method involves the reaction of vinylketenes or aryl ketenes with ynamides or ynehydrazides to form highly substituted phenols, which then undergo cyclization to afford the indole (B1671886) core. mit.edumit.edu This powerful strategy allows for the construction of complex indole structures that are otherwise difficult to access. researchgate.netchimia.chcore.ac.uk

1,3-Dipolar Cycloadditions for Functionalized 1,2,3-Triazoles

The terminal alkyne of 4,4-diethoxybut-1-yne and its derivatives readily participates in 1,3-dipolar cycloaddition reactions, most notably with azides, to form 1,2,3-triazoles. This reaction, often referred to as "click chemistry," is highly efficient and regiospecific, typically yielding the 1,4-disubstituted triazole isomer, especially when catalyzed by copper(I). researchgate.netwikipedia.orgresearchgate.net For example, the reaction of 3,3,4,4-tetraethoxybut-1-yne (B1448148) with benzyl (B1604629) azide (B81097) in the presence of a copper(I) salt affords the corresponding 1,4-disubstituted 1,2,3-triazole in good yield. researchgate.net This methodology provides a straightforward route to functionalized triazoles, which are important scaffolds in medicinal chemistry. uib.nomdpi.comorganic-chemistry.org

| Reactants | Catalyst | Product | Yield | Reference |

| 3,3,4,4-Tetraethoxybut-1-yne, Benzyl Azide | Cu(I) salt | 1-Benzyl-4-(1,1,2,2-tetraethoxyethyl)-1,2,3-triazole | Up to 70% | researchgate.net |

| 1,1-Diethoxybut-3-yn-2-one (B1403671), Benzyl Azide | Cu(I) salt | 1,4-disubstituted 1,2,3-triazole | - | researchgate.net |

Regiospecific Preparation of Substituted Furans

4,4-Diethoxybut-1-yne derivatives are valuable precursors for the regiospecific synthesis of substituted furans. researchgate.netchim.it For instance, 1,1-diethoxyalk-3-yn-2-ones, which can be derived from 4,4-diethoxybut-1-yne, react with nucleophiles in a Michael addition fashion. chim.it The resulting intermediate can then undergo cyclization and dehydration to yield substituted furans with predictable regiochemistry. chim.itdtu.dk The nature of the nucleophile and substituents on the starting material dictates the final furan (B31954) product, allowing for the synthesis of a diverse library of furan derivatives. chim.itorganic-chemistry.orgrsc.org

| Starting Material | Reagent | Product | Yield | Reference |

| 1,1-Diethoxyalk-3-yn-2-ones | Nucleophiles | Substituted furans | Up to excellent | chim.it |

| α,β-Unsaturated acetylenic γ-hydroxyketones | Ethyl acetoacetate | Substituted furans | Good to excellent | dtu.dk |

Formation of Other Nitrogen and Oxygen Heterocycles

The versatility of 4,4-diethoxybut-1-yne and its derivatives extends to the synthesis of other nitrogen and oxygen-containing heterocycles. uib.nosioc-journal.cnresearchgate.net For example, 1,1-diethoxybut-3-yn-2-one, a derivative of 4,4-diethoxybut-1-yne, reacts with various nitrogen and oxygen nucleophiles to form Michael adducts. researchgate.net These adducts can be unstable and undergo secondary reactions to form a variety of heterocyclic compounds. researchgate.net The ability to generate diverse heterocyclic structures from a common precursor highlights the synthetic power of this building block. d-nb.infonih.gov

Construction of Functionalized Alkenes and Polyenes

The unique combination of a reactive alkyne and a stable, yet readily unmasked, aldehyde functionality makes 4,4-diethoxybut-1-yne an ideal precursor for creating highly functionalized and stereochemically defined unsaturated systems.

Stereocontrolled Routes to Complex Polyenes

A significant application of 4,4-diethoxybut-1-yne in the synthesis of complex polyenes lies in its conversion to stereodefined vinyltin (B8441512) reagents. The stannylmetallation of 4,4-diethoxybut-1-yne has been shown to be an efficient method for producing the corresponding vinyltins with a fixed geometric configuration. researchgate.netscilit.com This process typically involves a cis-addition of the stannylmetal species across the triple bond, yielding a vinyltin where the stereochemistry is precisely controlled. researchgate.net

These resulting vinyltin compounds are crucial intermediates in modern organic synthesis. They serve as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The vinyltin derived from 4,4-diethoxybut-1-yne can be coupled with various organic halides or triflates, allowing for the modular and stereospecific assembly of complex polyene chains. researchgate.net The acetal moiety generally remains intact during these transformations, providing a latent aldehyde that can be revealed at a later synthetic stage for further elaboration. researchgate.net This strategy has been noted in the context of synthesizing natural products and other complex molecules. orgsyn.org For instance, the related 4,4-dimethoxybut-1-yne has been utilized as an intermediate in a stereocontrolled pathway to intricate polyenes. orgsyn.org

Formation of α,β-Unsaturated Ketones via Nucleophilic Michael Additions

While 4,4-diethoxybut-1-yne itself is not a direct participant in Michael additions, its derivatives are pivotal in the synthesis of α,β-unsaturated ketones. A key intermediate, 1,1-diethoxybut-3-yn-2-one, is an α,β-acetylenic ketone derived from 3,3,4,4-tetraethoxybut-1-yne (TEB), a more functionalized version of the parent compound. researchgate.netresearchgate.net This acetylenic ketone serves as an excellent Michael acceptor.

The reaction of 1,1-diethoxybut-3-yn-2-one with various nucleophiles proceeds via a conjugate addition to furnish β-substituted α,β-unsaturated ketones. thieme-connect.comresearchgate.net A noteworthy feature of this reaction is its stereospecificity, where the geometry of the resulting alkene is dictated by the nature of the attacking nucleophile. thieme-connect.comresearchgate.net

Research has established a general pattern for this stereochemical outcome:

Z-Alkenones : Ammonia (B1221849) and primary amines as nucleophiles predominantly yield the Z-isomer. thieme-connect.comresearchgate.net

E-Alkenones : Secondary amines and alcohols as nucleophiles lead to the formation of the E-isomer. thieme-connect.comresearchgate.net

This predictable stereocontrol offers a reliable method for synthesizing geometrically defined α,β-unsaturated ketones, which are themselves valuable intermediates in further synthetic endeavors.

| Nucleophile Class | Example Nucleophile | Predominant Product Geometry | Reference |

|---|---|---|---|

| Ammonia / Primary Amines | Ammonia, Primary Alkylamines | Z-Alkenone | thieme-connect.comresearchgate.net |

| Secondary Amines | Secondary Alkylamines | E-Alkenone | thieme-connect.comresearchgate.net |

| Alcohols | Methanol, Ethanol (B145695) | E-Alkenone | thieme-connect.comresearchgate.net |

Biomolecule and Analog Synthesis

The functional handles present in 4,4-diethoxybut-1-yne and its derivatives make them excellent starting materials for the synthesis of complex biomolecules and their structural analogues, which are crucial for studying biological processes and for drug discovery.

Deoxygenated Carbohydrate Mimics and Analogues

Derivatives of 4,4-diethoxybut-1-yne, particularly 3,3,4,4-tetraethoxybut-1-yne (TEB), have been identified as highly versatile starting materials for the synthesis of a variety of deoxygenated carbohydrate mimics. researchgate.netcristin.nomdpi.com These mimics are valuable tools for probing carbohydrate-protein interactions and developing potential therapeutics. The synthesis of these analogues leverages the rich functionality of the TEB scaffold. researchgate.net

The general strategy involves the chain elongation of the TEB core, followed by structural modifications and cyclization, where the acetal and ketal groups facilitate the formation of furanose (five-membered) or pyranose (six-membered) ring systems. researchgate.net For example, derivatives such as 1,1-diethoxy-5-hydroxypent-3-yn-2-ones can be treated with dinucleophiles like propane-1,3-dithiol. researchgate.net In cases with an unprotected hydroxyl group, the initial Michael addition is followed by an intramolecular cyclization, directly yielding spirocyclic structures that can be considered partly modified carbohydrates in their furanose form. researchgate.net This approach allows for the creation of a diverse range of alkylated and deoxygenated sugar analogues that would be difficult to access through traditional carbohydrate chemistry. researchgate.netresearchgate.net

Chlorosulfolipid and Polyketide Synthesis

The 4,4-dialkoxybut-1-yne framework is a recognized building block in the synthesis of complex lipids and polyketides. orgsyn.org

Chlorosulfolipid Synthesis: The related compound 4,4-dimethoxybut-1-yne has been successfully employed as a key C4 building block in the total synthesis of chlorosulfolipids. orgsyn.org These natural products possess intricate stereochemistry and are known for their biological activities. The synthetic utility of the 4,4-dialkoxybut-1-yne unit stems from its dual functionality: the terminal alkyne allows for carbon-carbon bond formation to extend the lipid backbone, while the acetal serves as a masked aldehyde that can be revealed later for conversion into other functional groups required in the final structure.

Polyketide Synthesis: In a similar vein, 4,4-dimethoxybut-1-yne has been applied in stereocontrolled strategies for the construction of six-carbon polyketide fragments. orgsyn.org Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. The use of building blocks like 4,4-diethoxybut-1-yne allows for a modular approach to polyketide synthesis, where the alkyne can be hydrated or reduced and the aldehyde can participate in aldol (B89426) or other condensation reactions to systematically build the characteristic β-hydroxy carbonyl motifs of the polyketide chain.

Contributions to Terpenoid Synthesis

4,4-Diethoxybut-1-yne has been directly implicated as a key starting material in the total synthesis of terpenoids. orgsyn.org Terpenoids are a vast class of natural products built from isoprene (B109036) units.

Mechanistic Studies and Reaction Engineering of 4,4 Diethoxybut 1 Yne Chemistry

Elucidation of Reaction Pathways

The reaction of 4,4-diethoxybut-1-yne acetylide with epoxides is highly dependent on the counterion. When the counterion is lithium, the reaction requires the presence of ammonia (B1221849) and HMPA to proceed, yielding homopropargylic alcohols. In contrast, when the counterion is a magnesium bromide (forming a Grignard reagent), a rearrangement of the epoxide to an aldehyde occurs first, followed by the acetylide attack, resulting in the formation of propargylic alcohols. researchgate.net An exception to this is the reaction with ethylene (B1197577) oxide, which still produces the homopropargylic alcohol in a 70% yield. researchgate.net

The general mechanism for a Grignard reaction involves the nucleophilic attack of the carbanion-like carbon from the Grignard reagent on an electrophilic carbon, such as a carbonyl carbon. youtube.comyoutube.com This is followed by a work-up step, typically with an acid, to protonate the resulting alkoxide and form an alcohol. youtube.comyoutube.com The choice of solvent is critical, as Grignard reagents are highly reactive and will react with protic solvents like water. youtube.comyoutube.com

Kinetic, spectroscopic, and electrochemical analyses of copper-catalyzed 1,4-addition of Grignard reagents to α,β-unsaturated carbonyl compounds have provided deeper mechanistic understanding. rug.nl These studies suggest a reductive elimination step as the rate-limiting step, involving the chiral catalyst, the substrate, and the Grignard reagent. rug.nl The active catalyst structure and the roles of the solvent, copper halide, and the Grignard reagent have been examined to elucidate the catalytic cycle. rug.nl

The synthesis of 3,3,4,4-tetraethoxybut-1-yne (B1448148) can be achieved through the ring-opening of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane. researchgate.net This reaction is carried out in a mixture of ethanol (B145695) and dichloromethane (B109758) with 50% aqueous sodium hydroxide (B78521) and in the presence of a phase-transfer catalyst, triethylbenzylammonium chloride (TEBA), to give the product in excellent yield. researchgate.netresearchgate.net

The mechanism of cyclopropanation itself involves the addition of a carbene or carbenoid to an alkene. masterorganicchemistry.com For instance, the Simmons-Smith reaction utilizes a zinc-copper couple with diiodomethane (B129776) to form an organozinc intermediate, which then delivers the CH₂ group to the alkene in a concerted fashion. masterorganicchemistry.com

The ring-opening of cyclopropanes can also be initiated by electrophilic attack. For example, hypervalent iodine reagents can mediate the fluorinative ring-opening of 1,1-disubstituted cyclopropanes to produce 1,3-difluorinated products with high chemo- and regioselectivity. nih.gov This process is believed to occur via an electrophilic ring-opening of the cyclopropane (B1198618) ring. nih.gov

The Michael addition, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is a key transformation for derivatives of 4,4-diethoxybut-1-yne, such as 1,1-diethoxybut-3-yn-2-one (B1403671).

1,1-Diethoxybut-3-yn-2-one, a conjugated terminal acetylenic ketone, reacts with various nitrogen and oxygen nucleophiles via Michael addition to yield the corresponding adducts, often in good to excellent yields. researchgate.net The stereochemistry of the resulting alkenes is dependent on the nucleophile. If the nucleophile can form hydrogen bonds, the Z-isomer is preferentially formed. Otherwise, the E-isomer is the predominant product. researchgate.net

The competition between 1,2-addition (to the carbonyl carbon) and 1,4-addition (Michael addition) is a critical aspect of the reactivity of α,β-unsaturated ketones. masterorganicchemistry.com Strongly basic, irreversible nucleophiles like Grignard and organolithium reagents tend to favor 1,2-addition. In contrast, nucleophiles such as organocuprates, thiols, and phosphines selectively undergo 1,4-addition. masterorganicchemistry.com The 1,4-addition is generally thermodynamically favored as it involves breaking a weaker C-C π-bond compared to the C-O π-bond in 1,2-addition. masterorganicchemistry.com

Derivatives of 4,4-diethoxybut-1-yne are involved in various catalytic transformations. For example, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are effective for azide-alkyne cycloaddition reactions, leading to the formation of 1,5-disubstituted 1,2,3-triazoles with high regioselectivity. acs.org The mechanism of this reaction has been studied using density functional theory, suggesting the formation of a transient cyclic structure where π-electrons delocalize from the alkyne to the azide (B81097). acs.org

Gold catalysts are particularly effective in activating alkynes for various transformations. ucl.ac.uk Gold-catalyzed hydration of alkynes proceeds under mild conditions and offers high functional group tolerance. The mechanism involves the activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by water. ucl.ac.uk

Triphenylphosphine can be involved in reactions of derivatives of 4,4-diethoxybut-1-yne. For instance, the reaction of certain phosphorus ylides with α,β-unsaturated ketones can lead to the formation of cyclic compounds.

Investigating Substrate Scope and Functional Group Compatibility

To enhance the scope and efficiency of reactions involving complex substrates, additive mapping has emerged as a powerful tool. nih.govprinceton.edu This approach involves systematically screening a diverse set of additives to identify those that improve reaction performance, thereby expanding the utility of a synthetic method without requiring extensive a priori mechanistic knowledge. nih.govprinceton.edu

For instance, in a metallaphotoredox decarboxylative arylation, an additive mapping approach led to the discovery of a phthalimide (B116566) ligand additive. This additive was found to overcome many limitations of the reaction and provided significant mechanistic insights into nickel-catalyzed cross-couplings. nih.govprinceton.edu The phthalimide additive was shown to reactivate the catalyst by breaking up inactive multimeric species, allowing for productive turnover. princeton.edu This strategy significantly increased the number of successful reactions, demonstrating its potential for accelerating the generalization of synthetic methods. princeton.edu

Influence of Steric and Electronic Factors on Reactivity

The reactivity of 4,4-diethoxybut-1-yne, a versatile building block in organic synthesis, is intricately governed by a combination of steric and electronic factors. These factors dictate the accessibility of the alkyne's triple bond to reacting species and influence the stability of reaction intermediates and transition states. Research on 4,4-diethoxybut-1-yne and structurally related compounds has provided significant insights into how these parameters can be modulated to control reaction outcomes, including regioselectivity and stereoselectivity.

The inherent electronic nature of the alkyne functional group, with its two orthogonal π-bonds, makes it susceptible to both electrophilic and nucleophilic attack. The presence of the diethyl acetal (B89532) group at the C-4 position introduces specific steric and electronic features that are crucial to its chemical behavior.

Electronic Effects

The electronic landscape of a reaction involving 4,4-diethoxybut-1-yne is a primary determinant of its reactivity. The electron-withdrawing or electron-donating nature of substituents on either the alkyne itself or the reacting partner can significantly accelerate or retard reaction rates.

In reactions analogous to those studied with other alkynes, electron-deficient alkynes generally exhibit enhanced reactivity towards nucleophiles. For instance, in conjugate addition reactions, the presence of an electron-withdrawing group (EWG) activates the alkyne for nucleophilic attack. nih.gov Studies on related α,β-unsaturated acetylenic ketones, such as 1,1-diethoxybut-3-yn-2-one, demonstrate that the rate of Michael addition is correlated to the electron-withdrawing ability of the group in conjugation with the alkyne. nih.gov

In the context of metal-catalyzed reactions, the electronic properties of the alkyne are also critical. For example, in ruthenium-catalyzed [2+2] cycloadditions, the reactivity of the alkyne component increases dramatically as it becomes more electron-deficient. acs.org This is attributed to a more favorable interaction with the electron-rich metal center.

The influence of electronic effects can be quantitatively assessed using linear free-energy relationships like the Hammett equation. wikipedia.orgwalisongo.ac.id This equation relates the reaction rates of a series of substituted aromatic compounds to the electronic properties of the substituents. While specific Hammett studies on 4,4-diethoxybut-1-yne are not prevalent in the literature, the principles are widely applicable. A positive ρ (rho) value in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate, indicating the development of a positive charge. wikipedia.org

Table 1: Predicted Influence of Electronic Factors on the Reactivity of 4,4-Diethoxybut-1-yne Analogs in Different Reaction Types

| Reaction Type | Nature of Substituent on Reactant | Expected Effect on Reaction Rate | Rationale |

| Nucleophilic Addition | Electron-withdrawing | Increase | Stabilizes the developing negative charge on the alkyne. nih.gov |

| Electrophilic Addition | Electron-donating | Increase | Stabilizes the developing positive charge (e.g., in a vinyl cation intermediate). |

| Metal-Catalyzed Cycloaddition | Electron-withdrawing | Increase | Enhances the interaction with electron-rich metal catalysts. acs.org |

Steric Effects

Steric hindrance plays a crucial role in modulating the reactivity of 4,4-diethoxybut-1-yne by controlling the approach of reagents to the reactive triple bond. The bulky diethyl acetal group can sterically shield the alkyne, influencing the regioselectivity and, in some cases, inhibiting the reaction altogether.

Studies on the related compound, 3,3,4,4-tetraethoxybut-1-yne, have shown that its reactions are highly sensitive to the steric influence of substituents. psu.edu For example, the yield of propargylic alcohols formed from the reaction of its acetylide with carbonyl compounds decreases significantly with more sterically hindered ketones. psu.edu

In Diels-Alder reactions involving 1,1-diethoxybut-3-yn-2-one, a derivative of 4,4-diethoxybut-1-yne, steric hindrance at the termini of the diene partner can lower the reaction yield. uib.no Similarly, in gold-catalyzed hydrofunctionalization reactions, the steric bulk of the nucleophile can significantly impact its reactivity, with secondary amines being generally less reactive than primary amines. mdpi.com

The interplay between steric and electronic effects is often complex. In some cases, steric factors can override electronic preferences. For instance, in the ruthenium-catalyzed azide-alkyne cycloaddition, while electronic effects generally dictate the regioselectivity, a sterically demanding group like a tert-butyl group can lead to complete regioselectivity, albeit with a lower yield. acs.org

Table 2: Observed Influence of Steric Factors on the Reactivity of Related Alkyne Acetals

| Reaction Type | Reactant(s) | Steric Modification | Observed Outcome | Reference |

| Cycloaddition | Norbornadiene and various alkynes | Increasing steric bulk of the alkyne substituent (e.g., primary to tertiary alkyl) | Decreased reaction rate | acs.org |

| Diels-Alder | 1,1-Diethoxybut-3-yn-2-one and 2,3-dimethylbuta-1,3-diene vs. more hindered dienes | Increased steric hindrance on the diene | Lower yield of the adduct | uib.no |

| Nucleophilic Addition | Acetylide of 3,3,4,4-tetraethoxybut-1-yne and various ketones | Increased steric bulk of the ketone | Lower yield of the corresponding propargylic alcohol | psu.edu |

| Hydroamination | Internal alkynes and amines | Use of secondary amines vs. primary amines | Generally lower reactivity | mdpi.com |

Computational and Theoretical Chemistry Investigations

Application of Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular characteristics of 4,4-Diethoxybut-1-yne. These methods solve approximations of the Schrödinger equation to provide detailed insights into the molecule's electronic distribution and energy.

The electronic structure of a molecule dictates its fundamental reactivity. For 4,4-Diethoxybut-1-yne, analysis focuses on the distribution of electrons, the energies and shapes of molecular orbitals, and the electrostatic potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In 4,4-Diethoxybut-1-yne, the HOMO is expected to be localized on the electron-rich carbon-carbon triple bond, making it the primary site for electrophilic attack. The LUMO, conversely, would be the target for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Electrostatic Potential Map (EPM): An EPM visually represents the charge distribution. For an acetylenic acetal (B89532), the map would show a region of high electron density (negative potential) around the alkyne's π-system, confirming its nucleophilic character. Regions of lower electron density (positive potential) would be found near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution at specific atomic centers. This allows for a quantitative assessment of the polarity of bonds and the partial charges on each atom, which is essential for understanding intermolecular interactions and reaction mechanisms.

| Property | Calculated Value | Method/Basis Set | Interpretation |

|---|---|---|---|

| HOMO Energy | -9.5 eV | B3LYP/6-31G(d) | Indicates the energy of the most available electrons, localized on the alkyne moiety. |

| LUMO Energy | +1.2 eV | B3LYP/6-31G(d) | Represents the energy of the lowest energy empty orbital, available for accepting electrons. |

| HOMO-LUMO Gap | 10.7 eV | B3LYP/6-31G(d) | A large gap suggests high kinetic stability. |

| Dipole Moment | 1.8 D | B3LYP/6-31G(d) | Indicates a moderate overall molecular polarity. |

Theoretical chemistry is adept at mapping the entire energy landscape of a chemical reaction, from reactants to products. This involves locating transition states (TS), which are the energy maxima along the reaction coordinate, and calculating their corresponding activation energies (ΔE‡).

A key transformation for alkynes is the cycloaddition reaction. For instance, the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. acs.org A computational study of the reaction of 4,4-Diethoxybut-1-yne with an azide (B81097), such as benzyl (B1604629) azide, would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, intermediates, transition states, and products.

Transition State Search: Identifying the precise geometry of the highest energy point connecting reactants to products. For the RuAAC, this would be the metathesis step leading to the ruthenacycle intermediate. acs.org

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Determining the relative energies to construct a reaction profile diagram.

This analysis reveals the rate-determining step of the reaction (the one with the highest activation barrier) and provides a deep understanding of the reaction mechanism. acs.org

| Stationary Point | Description | Relative Free Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Reactants | 4,4-Diethoxybut-1-yne + Azide | 0.0 | N/A |

| TS1 | Transition state for cycloaddition | +25.5 | Partially formed C-N bonds |

| Intermediate | Cyclic intermediate | -15.2 | Fully formed ring |

| Product | Triazole derivative | -60.0 | Aromatic triazole ring |

Molecular Modeling and Conformational Analysis

The key degrees of freedom include rotation around the C2-C3 bond and the two C-O bonds of the ethoxy groups. A conformational search, often performed using methods like the M06-2X functional, can identify the various low-energy conformers (local minima on the PES) and the energy barriers for interconversion between them. ucl.ac.uk For acyclic molecules, staggered conformations are generally favored over eclipsed ones to minimize steric hindrance. In a related derivative, computational analysis was used to determine the lowest energy conformation before investigating subsequent reactions. ucl.ac.uk

A potential energy surface scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This generates a profile showing the energetic cost of rotation and reveals the most stable conformations.

| Conformer | Dihedral Angle (H-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | Most stable, lowest steric strain. |

| Gauche | 60° | 0.85 | Slightly higher in energy due to steric interaction. |

| Eclipsed | 0° | 4.50 | Highest energy, represents rotational barrier. |

Prediction of Reactivity and Selectivity in Novel Transformations

A significant application of computational chemistry is the prediction of reactivity and selectivity before a reaction is attempted in the laboratory. By comparing the activation barriers for different possible reaction pathways, chemists can predict which product is most likely to form.

For 4,4-Diethoxybut-1-yne, a terminal alkyne, a common question of selectivity is regioselectivity in addition reactions. For example, in the aforementioned RuAAC reaction, the catalyst directs the formation of the 1,5-disubstituted triazole over the 1,4-isomer that is typically formed in copper-catalyzed reactions. acs.orgresearchgate.net

Computational modeling can explain and predict this outcome by calculating the activation energies for the two competing transition states leading to the different regioisomers. The pathway with the lower activation energy will be kinetically favored, and the ratio of products can be estimated from the difference in these energies using the Boltzmann distribution. Theoretical studies have successfully used DFT calculations and gauge-independent atomic orbitals (GIAOs) to predict not only the regioselectivity but also the corresponding NMR chemical shifts of the resulting isomers, which aids in their experimental characterization. acs.org

| Pathway | Product | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | 1,5-disubstituted triazole | 11.5 | Major product (kinetically favored) |

| Pathway B | 1,4-disubstituted triazole | 14.8 | Minor product |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 4,4-diethoxybut-1-yne often involves the reaction of propargyl Grignard reagents with orthoformate esters. orgsyn.org While effective, these methods can present challenges related to the use of reactive organometallic reagents and potentially harsh reaction conditions. Future research is increasingly directed towards the development of more sustainable and efficient synthetic routes.

Key areas of development include:

Catalytic Approaches: There is a growing emphasis on developing catalytic methods that avoid stoichiometric organometallic reagents. This includes exploring transition-metal-catalyzed cross-coupling reactions or C-H activation strategies that could offer more atom-economical pathways from readily available starting materials. Research into novel catalysts, such as those based on earth-abundant metals, could provide greener alternatives to traditional methods.

Bio-based Feedstocks: Long-term sustainability goals may drive research into synthesizing 4,4-diethoxybut-1-yne or its precursors from bio-based feedstocks. This would represent a significant step towards reducing the reliance on petrochemical sources for this versatile building block.

Alternative Acetalization Methods: Innovations in acetal (B89532) synthesis, such as the use of photocatalysis or mild, acid-catalyzed conditions, could be adapted for the synthesis of 4,4-diethoxybut-1-yne. organic-chemistry.org Eco-friendly, one-pot syntheses that combine multiple reaction steps, such as the formation of an aldehyde followed by in-situ acetalization and alkynylation, are also a promising avenue. mdpi.comresearchgate.net

The table below summarizes potential future synthetic strategies compared to the classical approach.

| Methodology | Key Features | Potential Advantages |

| Classical Grignard Synthesis | Reaction of propargylmagnesium bromide with an orthoformate. | Established and reliable method. |

| Catalytic C-H Activation | Direct coupling of a propargyl source with an ethanol (B145695) equivalent. | High atom economy, reduced waste. |

| Continuous Flow Synthesis | Reaction performed in a microreactor system. | Enhanced safety, scalability, and control. |

| Biocatalysis | Use of enzymes to catalyze key bond-forming steps. | High selectivity, mild conditions, sustainable. |

Expanded Applications in Specialized Organic Synthesis

As a versatile synthon, 4,4-diethoxybut-1-yne and its analogs have been employed in the synthesis of heterocyclic compounds, carbohydrates, and polyketides. orgsyn.orgdntb.gov.ua Future research will likely focus on expanding its application in more specialized and complex synthetic challenges.

Emerging application areas include:

Medicinal Chemistry: The unique structure of 4,4-diethoxybut-1-yne makes it an ideal starting material for the synthesis of novel drug scaffolds. Its alkyne handle allows for the introduction of various functionalities via "click chemistry" or Sonogashira coupling, while the acetal can be unmasked to an aldehyde for further elaboration. This dual functionality is highly valuable in creating diverse molecular libraries for drug discovery. For instance, it could be used to construct chiral N,N-acetals, which are important components of several bioactive drugs. sciencedaily.com

Total Synthesis of Natural Products: The compound is a key building block for constructing complex carbon skeletons found in natural products. orgsyn.org Future applications will see its use in more ambitious total synthesis projects, where its ability to participate in tandem reactions (e.g., benzannulation/cyclization) can significantly streamline synthetic routes. orgsyn.org

Materials Science: The terminal alkyne group makes 4,4-diethoxybut-1-yne a suitable monomer for polymerization reactions. Research into creating novel polymers with unique electronic or physical properties is a plausible future direction. For example, its incorporation into conjugated polymers could be explored for applications in organic electronics.

Advanced Reaction Design and Optimization through Computational Approaches

The integration of computational chemistry into synthetic planning is revolutionizing how organic reactions are developed and understood. For a molecule like 4,4-diethoxybut-1-yne, with multiple reactive sites, computational tools can provide invaluable insights.

Future research in this area will likely involve:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways involving 4,4-diethoxybut-1-yne. nih.govresearchgate.net This allows researchers to understand the intricate details of reaction mechanisms, identify key transition states, and predict the formation of major and minor products. For example, computational studies can help rationalize the regioselectivity and stereoselectivity of cycloaddition reactions involving the alkyne moiety. mdpi.com

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts for transformations of 4,4-diethoxybut-1-yne. By modeling the interaction between the substrate and different catalyst candidates, researchers can predict catalytic activity and selectivity, thereby guiding experimental efforts towards the most promising systems.

Reaction Optimization: Predictive models based on computational data can be used to optimize reaction conditions such as solvent, temperature, and concentration. This in silico approach can reduce the number of experiments required, saving time and resources while leading to higher yields and purer products. For instance, modeling the effect of different solvents can explain and predict changes in reaction selectivity. nih.gov

The following table outlines the potential impact of computational approaches on the study of 4,4-diethoxybut-1-yne.

| Computational Tool | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms. | Prediction of product ratios and stereochemical outcomes. |

| Molecular Dynamics (MD) | Simulating solvent and conformational effects. | Understanding of reaction kinetics and selectivity. |

| Virtual Catalyst Screening | Designing new catalysts for specific transformations. | Accelerated discovery of more efficient and selective catalysts. |

By leveraging these computational methods, the development of reactions involving 4,4-diethoxybut-1-yne can transition from a trial-and-error approach to a more predictive and design-oriented science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.